2-Mercaptopinane

Flavor Chemistry Monoterpenoid Thiols Isomer-Specific Activity

2-Mercaptopinane (CAS 23832-18-0), also designated as 2,3 or 10-mercaptopinane, is a bicyclic monoterpenoid thiol (C10H18S) characterized by a mercapto (-SH) group on a pinane skeleton derived from β-pinene. Commercially, it is supplied as a defined isomeric mixture with standardized organoleptic and physicochemical specifications, distinguishing it from single-isomer thiol alternatives in both flavor/fragrance and chiral synthesis contexts.

Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
CAS No. 23832-18-0
Cat. No. B1614835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptopinane
CAS23832-18-0
Molecular FormulaC10H18S
Molecular Weight170.32 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)(C)S)C
InChIInChI=1S/C10H18S/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3
InChIKeyZPUCQOXKFCVYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol and oils

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptopinane (CAS 23832-18-0) Procurement & Technical Baseline for Scientific and Industrial Applications


2-Mercaptopinane (CAS 23832-18-0), also designated as 2,3 or 10-mercaptopinane, is a bicyclic monoterpenoid thiol (C10H18S) characterized by a mercapto (-SH) group on a pinane skeleton derived from β-pinene [1]. Commercially, it is supplied as a defined isomeric mixture with standardized organoleptic and physicochemical specifications, distinguishing it from single-isomer thiol alternatives in both flavor/fragrance and chiral synthesis contexts .

2-Mercaptopinane (CAS 23832-18-0): Why Simple Interchange with Generic Thiols or Single-Isomer Compounds Is Scientifically Invalid


Generic substitution of 2-mercaptopinane is not scientifically valid due to its unique multi-isomer composition (approximately 54% 10-isomer, 31% 2-isomer, and 10% 3-isomer) [1], which directly governs its characteristic 'mango thiol' sensory profile, regulatory acceptance, and performance as a chiral building block. Alternative thiols—whether single-isomer entities (e.g., 1-p-menthene-8-thiol) or simpler aliphatic mercaptans—lack this specific stereochemical distribution, resulting in divergent odor character, different regulatory status (e.g., non-GRAS), and altered reactivity in stereoselective transformations [2].

2-Mercaptopinane (CAS 23832-18-0) Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Candidates


Defined Isomer Ratio Distinguishes 2-Mercaptopinane from Pure or Undefined Pinane Thiol Mixtures

2-Mercaptopinane is commercially supplied as a specific mixture of three position isomers, whereas many structurally related thiols (e.g., 1-p-menthene-8-thiol) are single-compound entities . The JECFA specification mandates an approximate isomeric composition of 54% 10-isomer, 31% 2-isomer, and 10% 3-isomer [1]. This ratio is not incidental; it defines the substance's organoleptic identity and distinguishes it from alternative pinane thiol preparations that may be isomerically pure or undefined.

Flavor Chemistry Monoterpenoid Thiols Isomer-Specific Activity

Odor Detection Threshold Comparison: 2-Mercaptopinane vs. 1-p-Menthene-8-thiol (Grapefruit Mercaptan)

2-Mercaptopinane (mango thiol) exhibits a reported odor detection threshold of approximately 0.07 parts-per-billion (ppb) in water [1]. In contrast, the structurally distinct monoterpenoid thiol 1-p-menthene-8-thiol (grapefruit mercaptan) possesses an extremely low odor threshold of 0.000034 ng/L in air (equivalent to approximately 0.034 ppb in air) [2]. While the matrices differ (water vs. air), the data illustrate that 2-mercaptopinane's potency, while high for a flavor compound, is orders of magnitude less extreme than that of 1-p-menthene-8-thiol, resulting in a more workable, less overpowering impact in finished formulations.

Sensory Science Flavor Chemistry Odor Threshold

Regulatory Approval Profile: 2-Mercaptopinane as a GRAS/JECFA Flavoring Agent vs. Unapproved Thiol Alternatives

2-Mercaptopinane possesses explicit regulatory acceptance as a flavoring substance. It is designated as FEMA GRAS No. 3503 and has been evaluated by JECFA (No. 520) with an ADI of 'Acceptable' and no safety concern at current intake levels [1][2]. Many closely related synthetic thiols (e.g., certain alkyl thiols or non-pinane monoterpenoid mercaptans) lack this specific FEMA GRAS and JECFA endorsement, necessitating more rigorous safety qualification for food and beverage use. This established regulatory dossier directly translates to reduced time-to-market and lower compliance burden for product developers.

Food Regulatory Affairs Flavor Safety GRAS Determination

Industrial Adoption in Patented Formulations Demonstrates Technical Utility Over Generic Thiols

2-Mercaptopinane is specifically named as a sulfur-based perfume raw material in multiple Procter & Gamble patents concerning antiperspirant/deodorant compositions and fragrance materials (e.g., US10568825B2, US10952951B2, US11365370B2) [1][2][3]. While simple aliphatic thiols are often cited generically as malodor counteractants, 2-mercaptopinane is claimed for its ability to contribute complex tropical fruit character and to function in advanced perfume delivery systems. This explicit inclusion in high-volume consumer product patent estates indicates a proven technical fit and performance advantage over generic, non-patented thiol alternatives.

Consumer Products Patent Analysis Perfume Delivery

2-Mercaptopinane (CAS 23832-18-0): Optimal Research and Industrial Application Scenarios Driven by Quantitative Evidence


Authentic Mango Flavor Creation in Food and Beverage Formulations

Based on its specific isomeric composition (~54% 10-isomer, 31% 2-isomer, 10% 3-isomer) [1] and an odor threshold of approximately 0.07 ppb in water [2], 2-mercaptopinane is the material of choice for formulators requiring a validated, 'true-to-fruit' mango character. Its FEMA GRAS status (No. 3503) [3] enables direct use in food products without additional safety clearances. Procurement of this defined mixture, rather than a generic 'pinane thiol,' is essential to guarantee the expected green, tropical, and sulfury notes characteristic of fresh mango .

High-Volume Consumer Product Formulation with Regulatory Confidence

For industrial users developing antiperspirants, deodorants, or fragranced consumer goods, 2-mercaptopinane offers a dual advantage: its sensory profile is specifically protected and validated in major patent estates (e.g., US10568825B2, US10952951B2) [1][2], and its JECFA 'Acceptable' ADI [3] and comprehensive safety dossier streamline global regulatory submissions. This combination of proven technical utility in large-scale applications and established safety clearance provides a clear procurement rationale over unproven or unlisted thiol alternatives.

Chiral Pool Synthesis and Stereoselective Transformations

Pinane-derived thiols, including 2-mercaptopinane, are recognized as versatile chiral auxiliaries and ligands in asymmetric synthesis [1]. While specific enantiomeric excess (ee) data for 2-mercaptopinane itself is limited in open literature, its bicyclic pinane skeleton provides a rigid, stereochemically defined scaffold that is distinct from more flexible acyclic or monocyclic thiols. Researchers procuring 2-mercaptopinane for chiral derivatization benefit from this inherent structural rigidity, which can translate to higher stereocontrol in applications such as the synthesis of chiral sulfenimines and organocatalysts, as demonstrated with related pinane-type thiols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Mercaptopinane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.